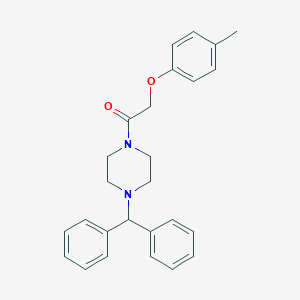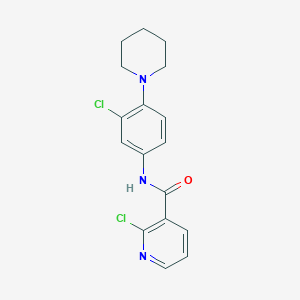![molecular formula C22H25NO2 B252699 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine, also known as MNMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNMA belongs to the family of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA. However, MNMA has unique properties that make it a promising candidate for further investigation.
Mécanisme D'action
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine works by binding to the serotonin and dopamine transporters in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain regions that are involved in regulating mood and emotions. The exact mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to have several biochemical and physiological effects in animal studies. These include an increase in locomotor activity, anxiolytic effects, and an increase in the levels of serotonin and dopamine in the brain. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine for lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is also a psychoactive substance and must be handled with care to avoid potential health risks. Additionally, the synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. One area of interest is the development of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine-based drugs for the treatment of depression and anxiety disorders. Another area of research is the investigation of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine and its effects on various neurotransmitter systems in the brain. Overall, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a promising compound that has the potential to contribute to the development of new treatments for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetone with 4-methylbenzyl chloride to form the intermediate compound 2-methoxy-N-(4-methylbenzyl)phenylacetamide. This intermediate is then reacted with 1-naphthalenemethylamine to produce 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. The synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the use of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine as a potential treatment for depression and anxiety disorders. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
Propriétés
Nom du produit |
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine |
|---|---|
Formule moléculaire |
C22H25NO2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-methoxy-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]ethanamine |
InChI |
InChI=1S/C22H25NO2/c1-17-7-9-18(10-8-17)16-25-22-12-11-19-5-3-4-6-20(19)21(22)15-23-13-14-24-2/h3-12,23H,13-16H2,1-2H3 |
Clé InChI |
JLGNQIZTNJOSKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)